molecular formula C15H18N4O3 B6786612 N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-4-methylpyridine-3-carboxamide

N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-4-methylpyridine-3-carboxamide

Cat. No.: B6786612
M. Wt: 302.33 g/mol
InChI Key: FMKZCHRRBGKEMS-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,3-diazaspiro[45]decan-8-yl)-4-methylpyridine-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-4-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-9-4-7-16-8-11(9)12(20)17-10-2-5-15(6-3-10)13(21)18-14(22)19-15/h4,7-8,10H,2-3,5-6H2,1H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKZCHRRBGKEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)NC2CCC3(CC2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-4-methylpyridine-3-carboxamide typically involves the formation of the spirocyclic core followed by functionalization of the pyridine ring. One common method involves the reaction of a suitable amine with a spirocyclic diketone under controlled conditions to form the diazaspiro structure. The reaction conditions often include the use of organic solvents such as toluene or dioxane and may require refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-4-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-4-methylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the kinase activity, thereby preventing the activation of the necroptosis pathway. This inhibition can have therapeutic potential in treating inflammatory diseases and other conditions where necroptosis plays a critical role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-4-methylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit RIPK1 selectively sets it apart from other similar compounds .

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